molecular formula C15H10ClN3S B5418502 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5418502
M. Wt: 299.8 g/mol
InChI Key: ZNVZFSKFVNZLRQ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the benzimidazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that the compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Another proposed mechanism is that the compound induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting cell wall synthesis and membrane integrity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for lab experiments is its potent activity against cancer cells and infectious agents. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation is that the compound may have off-target effects on other cellular processes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further explore its mechanism of action and identify its molecular targets. This can provide insight into the cellular processes that are affected by the compound and help to optimize its use in medicine and biotechnology.
Another direction is to investigate the potential of this compound as a lead compound for drug development. The compound has shown promising activity against cancer cells and infectious agents, and further optimization may lead to the development of new therapeutics.
Finally, future research can explore the potential of this compound as a tool for studying cellular processes. The compound's potent activity against cancer cells and infectious agents can be used to investigate the mechanisms of cancer and infectious diseases and identify new targets for drug development.

Synthesis Methods

The synthesis of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acrylonitrile to obtain the final compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.

Scientific Research Applications

3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been the subject of several scientific studies due to its potential applications in medicine and biotechnology. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of infectious diseases. Studies have shown that this compound has antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum.

properties

IUPAC Name

(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3S/c1-9-2-4-12-13(6-9)19-15(18-12)10(8-17)7-11-3-5-14(16)20-11/h2-7H,1H3,(H,18,19)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVZFSKFVNZLRQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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